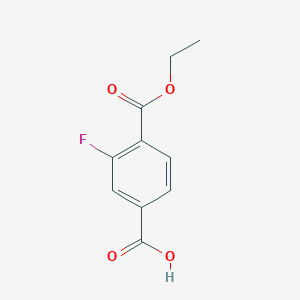![molecular formula C27H46O5 B13673237 Methyl (R)-4-[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-3-Hydroxy-7-(methoxymethoxy)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13673237.png)
Methyl (R)-4-[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-3-Hydroxy-7-(methoxymethoxy)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl ®-4-[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-3-Hydroxy-7-(methoxymethoxy)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate is a complex organic compound with a unique structure. It belongs to the class of steroidal esters and is characterized by its multiple chiral centers and intricate ring system. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ®-4-[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-3-Hydroxy-7-(methoxymethoxy)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate typically involves multiple steps, starting from simpler steroidal precursors. The key steps include:
Hydroxylation: Introduction of hydroxyl groups at specific positions on the steroidal backbone.
Methoxymethylation: Protection of hydroxyl groups using methoxymethyl (MOM) groups to prevent unwanted reactions.
Esterification: Formation of the ester linkage by reacting the hydroxyl group with pentanoic acid in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and reduce waste.
Análisis De Reacciones Químicas
Types of Reactions
Methyl ®-4-[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-3-Hydroxy-7-(methoxymethoxy)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: Reduction of ketones or aldehydes back to hydroxyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of functional groups with other groups, such as halogenation using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, pyridinium chlorochromate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Thionyl chloride, phosphorus tribromide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones or aldehydes, while reduction can regenerate the hydroxyl group.
Aplicaciones Científicas De Investigación
Methyl ®-4-[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-3-Hydroxy-7-(methoxymethoxy)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate has several scientific research applications, including:
Medicinal Chemistry: Investigation of its potential as a therapeutic agent for various diseases, including hormonal disorders and cancer.
Biological Studies: Study of its effects on cellular processes and its interactions with biological targets.
Industrial Applications: Use as an intermediate in the synthesis of other complex steroidal compounds.
Mecanismo De Acción
The mechanism of action of Methyl ®-4-[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-3-Hydroxy-7-(methoxymethoxy)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate involves its interaction with specific molecular targets, such as hormone receptors or enzymes. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular signaling pathways and physiological responses.
Comparación Con Compuestos Similares
Similar Compounds
- **Methyl ®-4-[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-3-Hydroxy-7-(methoxymethoxy)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl]butanoate
- **Methyl ®-4-[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-3-Hydroxy-7-(methoxymethoxy)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl]hexanoate
Uniqueness
The uniqueness of Methyl ®-4-[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-3-Hydroxy-7-(methoxymethoxy)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate lies in its specific ester linkage and the presence of methoxymethoxy groups, which may confer distinct biological activities and chemical properties compared to similar compounds.
Propiedades
Fórmula molecular |
C27H46O5 |
|---|---|
Peso molecular |
450.7 g/mol |
Nombre IUPAC |
methyl 4-[3-hydroxy-7-(methoxymethoxy)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate |
InChI |
InChI=1S/C27H46O5/c1-17(6-9-24(29)31-5)20-7-8-21-25-22(11-13-27(20,21)3)26(2)12-10-19(28)14-18(26)15-23(25)32-16-30-4/h17-23,25,28H,6-16H2,1-5H3 |
Clave InChI |
NUWUXOVQSRFEGX-UHFFFAOYSA-N |
SMILES canónico |
CC(CCC(=O)OC)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)OCOC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


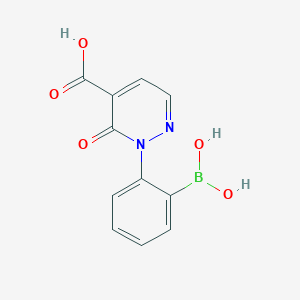
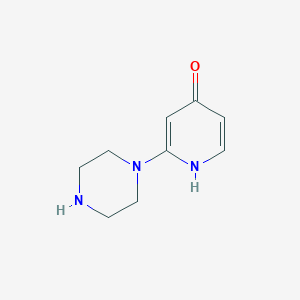
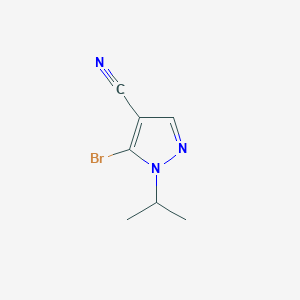
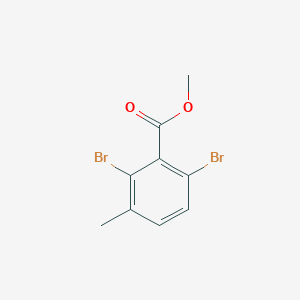
![2,2-Difluoro-5,7-diiodobenzo[d][1,3]dioxol-4-ol](/img/structure/B13673185.png)
![(4-Bromo-6-methoxypyrazolo[1,5-a]pyridin-3-yl)methanol](/img/structure/B13673194.png)
![1-(6-Methylimidazo[1,2-b]pyridazin-3-yl)ethanone](/img/structure/B13673204.png)
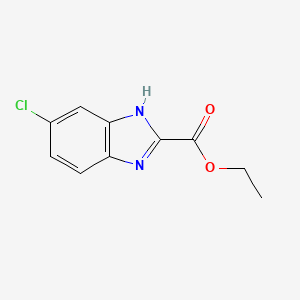
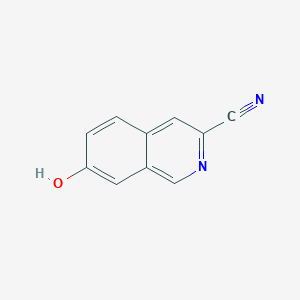

![6-Bromo-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B13673240.png)
